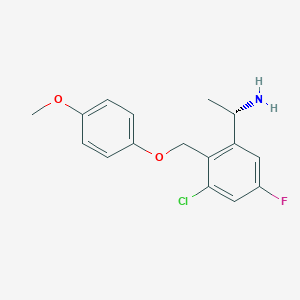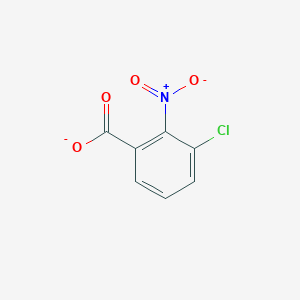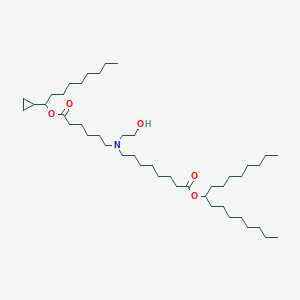
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex lipid compound. It is often used in the field of medicinal chemistry, particularly in the development of lipid-based drug delivery systems. This compound is known for its unique structure, which allows it to interact with biological membranes and facilitate the delivery of therapeutic agents into cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
科学研究应用
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Employed in the development of lipid-based nanoparticles for gene and drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialized lipid formulations for various industrial applications.
作用机制
The mechanism of action of Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its ability to interact with biological membranes. The compound’s unique structure allows it to integrate into lipid bilayers, facilitating the delivery of therapeutic agents into cells. The molecular targets and pathways involved include membrane receptors and intracellular signaling pathways that regulate cellular uptake and distribution of the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other lipid-based drug delivery agents such as:
- Dioleoylphosphatidylethanolamine (DOPE)
- 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Uniqueness
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structure, which provides enhanced stability and efficiency in drug delivery applications. Its ability to form stable complexes with therapeutic agents and facilitate their delivery into cells sets it apart from other similar compounds .
属性
分子式 |
C45H87NO5 |
|---|---|
分子量 |
722.2 g/mol |
IUPAC 名称 |
heptadecan-9-yl 8-[[6-(1-cyclopropylnonoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C45H87NO5/c1-4-7-10-13-17-23-30-42(31-24-18-14-11-8-5-2)50-44(48)33-26-20-16-21-28-37-46(39-40-47)38-29-22-27-34-45(49)51-43(41-35-36-41)32-25-19-15-12-9-6-3/h41-43,47H,4-40H2,1-3H3 |
InChI 键 |
MARSDTAHPRZKCH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)C1CC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
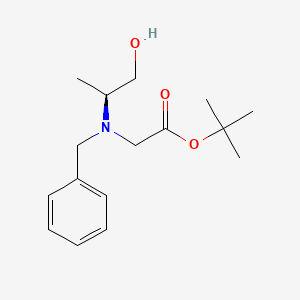
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
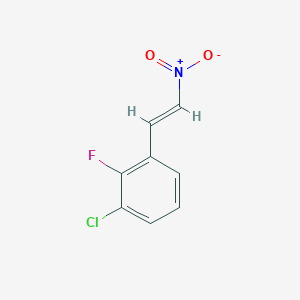
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357094.png)
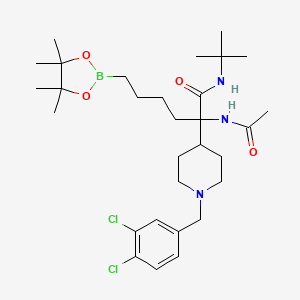
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
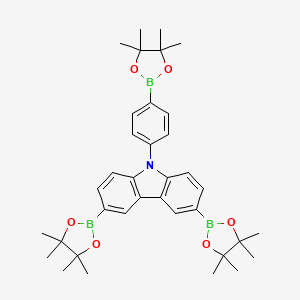
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
